molecular formula C14H22N2 B1385925 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline CAS No. 893752-73-3

2-(Aminomethyl)-N-cyclohexyl-N-methylaniline

Cat. No.: B1385925
CAS No.: 893752-73-3
M. Wt: 218.34 g/mol
InChI Key: YWSIVBBGUDOXHB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N-cyclohexyl-N-methylaniline is an organic compound that features a cyclohexyl group, a methyl group, and an aminomethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline can be achieved through several synthetic routes. One common method involves the reductive amination of N-cyclohexyl-N-methylaniline with formaldehyde and ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and automated systems can control reaction parameters to optimize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-N-cyclohexyl-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(Aminomethyl)-N-cyclohexyl-N-methylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclohexyl and methyl groups provide hydrophobic interactions, stabilizing the compound within the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Shares the aminomethyl group but has a pyridine ring instead of an aniline moiety.

    N-cyclohexyl-N-methylaniline: Lacks the aminomethyl group but has similar cyclohexyl and methyl substitutions.

    2-(Aminomethyl)indole: Contains an indole ring, providing different electronic properties compared to aniline.

Uniqueness

2-(Aminomethyl)-N-cyclohexyl-N-methylaniline is unique due to the combination of its functional groups, which confer specific reactivity and interaction profiles

Properties

IUPAC Name

2-(aminomethyl)-N-cyclohexyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-15/h5-7,10,13H,2-4,8-9,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSIVBBGUDOXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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